3-Nitropyridine-2,6-diol
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Overview
Description
3-Nitropyridine-2,6-diol is a heterocyclic organic compound with the molecular formula C5H4N2O4 It is a derivative of pyridine, characterized by the presence of a nitro group at the third position and hydroxyl groups at the second and sixth positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitropyridine-2,6-diol typically involves the nitration of pyridine derivatives. One common method includes the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent, followed by treatment with sulfur dioxide (SO2) and bisulfite (HSO3-) in water. This process yields 3-nitropyridine, which can be further hydroxylated to obtain this compound .
Industrial Production Methods: Industrial production of this compound may involve similar nitration and hydroxylation processes, optimized for large-scale synthesis. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Nitropyridine-2,6-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of various substituted pyridines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reactions with halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated pyridines.
Scientific Research Applications
3-Nitropyridine-2,6-diol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Nitropyridine-2,6-diol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The hydroxyl groups enhance its solubility and facilitate its interaction with enzymes and receptors.
Comparison with Similar Compounds
3-Nitropyridine: Lacks the hydroxyl groups present in 3-Nitropyridine-2,6-diol.
2,6-Dihydroxypyridine: Lacks the nitro group present in this compound.
3-Aminopyridine-2,6-diol: Contains an amino group instead of a nitro group.
Uniqueness: this compound is unique due to the presence of both nitro and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
6-hydroxy-5-nitro-1H-pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O4/c8-4-2-1-3(7(10)11)5(9)6-4/h1-2H,(H2,6,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OANIJGWISUGBFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1[N+](=O)[O-])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396670 |
Source
|
Record name | 3-Nitropyridine-2,6-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80396670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16013-84-6 |
Source
|
Record name | 3-Nitropyridine-2,6-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80396670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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